2,2-Diphenyl-1,3,2-dioxasilocane
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Overview
Description
2,2-Diphenyl-1,3,2-dioxasilocane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and two oxygen atoms, forming a dioxasilocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing species.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .
Scientific Research Applications
2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Mechanism of Action
The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Diphenyl-1,3,2-dioxasilocane include:
Diphenylsilanediol: A precursor in the synthesis of this compound.
2,2-Diphenyl-1,3-dioxolane: A structurally similar compound with oxygen atoms in place of silicon.
2,2-Diphenyl-1,3-dithiane: A sulfur analog of the compound with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties. The silicon-oxygen bond in the dioxasilocane ring contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
138709-96-3 |
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Molecular Formula |
C17H20O2Si |
Molecular Weight |
284.42 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,2-dioxasilocane |
InChI |
InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
OOVUZAQDMMBYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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